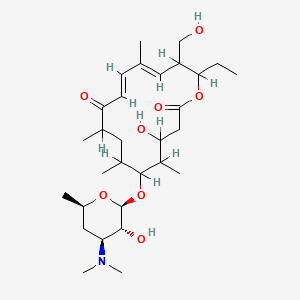

19-Deformyl-5-O-desosaminyl tylonide

Descripción

BenchChem offers high-quality 19-Deformyl-5-O-desosaminyl tylonide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 19-Deformyl-5-O-desosaminyl tylonide including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

Número CAS |

86131-94-4 |

|---|---|

Fórmula molecular |

C30H51NO8 |

Peso molecular |

553.7 g/mol |

Nombre IUPAC |

(11E,13Z)-6-[(2S,3R,4S,6R)-4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-16-ethyl-4-hydroxy-15-(hydroxymethyl)-5,7,9,13-tetramethyl-1-oxacyclohexadeca-11,13-diene-2,10-dione |

InChI |

InChI=1S/C30H51NO8/c1-9-26-22(16-32)12-17(2)10-11-24(33)18(3)13-19(4)29(21(6)25(34)15-27(35)38-26)39-30-28(36)23(31(7)8)14-20(5)37-30/h10-12,18-23,25-26,28-30,32,34,36H,9,13-16H2,1-8H3/b11-10+,17-12-/t18?,19?,20-,21?,22?,23+,25?,26?,28-,29?,30+/m1/s1 |

Clave InChI |

HRTZUWRKGGQZSS-RDVDJGERSA-N |

SMILES |

CCC1C(C=C(C=CC(=O)C(CC(C(C(C(CC(=O)O1)O)C)OC2C(C(CC(O2)C)N(C)C)O)C)C)C)CO |

SMILES isomérico |

CCC1C(/C=C(\C=C\C(=O)C(CC(C(C(C(CC(=O)O1)O)C)O[C@H]2[C@@H]([C@H](C[C@H](O2)C)N(C)C)O)C)C)/C)CO |

SMILES canónico |

CCC1C(C=C(C=CC(=O)C(CC(C(C(C(CC(=O)O1)O)C)OC2C(C(CC(O2)C)N(C)C)O)C)C)C)CO |

Sinónimos |

19-deformyl-5-O-desosaminyl tylonide 19-DFDAT |

Origen del producto |

United States |

Foundational & Exploratory

An Advanced Technical Guide to the Macrolide Derivative: 19-Deformyl-5-O-desosaminyl tylonide

An In-depth Technical Guide to 19-Deformyl-5-O-desosaminyl tylonide for Researchers, Scientists, and Drug Development Professionals

Introduction

19-Deformyl-5-O-desosaminyl tylonide is a semi-synthetic derivative of tylosin, a well-established macrolide antibiotic produced by the fermentation of Streptomyces fradiae[1]. Macrolide antibiotics are a critical class of therapeutics known for their broad-spectrum activity against Gram-positive bacteria and a limited range of Gram-negative organisms[1]. The parent compound, tylosin, functions by inhibiting bacterial protein synthesis[1]. The structural modifications in 19-Deformyl-5-O-desosaminyl tylonide—specifically the removal of a formyl group and the addition of a desosamine sugar moiety—are intended to alter its pharmacokinetic and pharmacodynamic properties. Such modifications are a common strategy in drug development to enhance efficacy, improve stability, and overcome microbial resistance. This guide provides a comprehensive overview of the molecular characteristics, a plausible synthetic route, and the potential mechanism of action of this novel macrolide derivative, tailored for professionals in the fields of medicinal chemistry and drug discovery.

Physicochemical Properties

The precise molecular weight and formula of 19-Deformyl-5-O-desosaminyl tylonide have been calculated based on the known structures of its constituent components, tylonolide and desosamine. The "19-Deformyl" modification is interpreted as the removal of the terminal formyl group (-CHO) from the acetaldehyde substituent at position C-20 of the tylonolide core and its replacement with a hydrogen atom. This results in the net loss of a carbon monoxide (CO) unit. The "5-O-desosaminyl" modification involves the glycosidic linkage of a desosamine sugar to the hydroxyl group at the 5-position of tylonolide, with the concurrent elimination of a water molecule.

| Property | Value | Source |

| Molecular Formula | C30H51NO8 | Calculated |

| Molecular Weight | 553.73 g/mol | Calculated |

| Parent Compound | Tylonolide | [2] |

| Sugar Moiety | Desosamine | [3] |

Hypothetical Synthesis and Purification Protocol

The following is a plausible, multi-step protocol for the synthesis of 19-Deformyl-5-O-desosaminyl tylonide starting from the commercially available antibiotic, tylosin. This protocol is designed to be self-validating by including in-process controls and purification steps.

Part 1: Acid Hydrolysis of Tylosin to Yield 5-O-Mycaminosyltylonolide

The initial step involves the selective hydrolysis of the mycarose sugar from tylosin to yield 5-O-mycaminosyltylonolide.

-

Dissolution: Dissolve tylosin (1 equivalent) in a solution of 0.1 M aqueous hydrochloric acid.

-

Reaction: Stir the solution at room temperature for 24 hours. The mild acidic conditions are crucial for the selective cleavage of the mycarosyl moiety while keeping the more stable mycaminosyl-tylonolide linkage intact.

-

Neutralization and Extraction: Neutralize the reaction mixture with a saturated sodium bicarbonate solution to a pH of approximately 8.5. Extract the aqueous layer three times with ethyl acetate.

-

Drying and Concentration: Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude 5-O-mycaminosyltylonolide.

-

Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of dichloromethane and methanol to obtain pure 5-O-mycaminosyltylonolide.

Part 2: Deformylation of 5-O-Mycaminosyltylonolide

This step aims to remove the formyl group from the C-20 position. A plausible method is a decarbonylative reaction.

-

Reaction Setup: In a flame-dried, three-necked flask under an argon atmosphere, dissolve the purified 5-O-mycaminosyltylonolide (1 equivalent) in anhydrous, degassed toluene.

-

Catalyst Addition: Add Wilkinson's catalyst (chlorotris(triphenylphosphine)rhodium(I)) (0.1 equivalents).

-

Reflux: Heat the reaction mixture to reflux (approximately 110°C) and monitor the reaction progress by thin-layer chromatography (TLC). The reaction is expected to be complete within 4-6 hours.

-

Workup: Cool the reaction mixture to room temperature and concentrate under reduced pressure.

-

Purification: Purify the residue by flash column chromatography on silica gel using a hexane-ethyl acetate gradient to yield the deformylated product.

Part 3: Glycosylation with Desosamine

This final step involves the attachment of the desosamine sugar. This is a challenging step requiring the protection of reactive groups on both the macrolide and the sugar. A simplified conceptual outline is provided.

-

Protection of Desosamine: Protect the hydroxyl and amino groups of desosamine using appropriate protecting groups (e.g., silyl ethers for hydroxyls and a carbamate for the amine).

-

Activation of Desosamine: Convert the protected desosamine into a glycosyl donor, for example, a glycosyl bromide or trichloroacetimidate.

-

Glycosylation Reaction: React the activated desosamine donor with the deformylated macrolide from Part 2 in the presence of a suitable promoter (e.g., silver triflate or trimethylsilyl triflate) in an aprotic solvent like dichloromethane at low temperature.

-

Deprotection: After completion of the glycosylation, remove all protecting groups under appropriate conditions (e.g., fluoride source for silyl ethers and catalytic hydrogenation for the carbamate).

-

Final Purification: Purify the final product, 19-Deformyl-5-O-desosaminyl tylonide, using preparative high-performance liquid chromatography (HPLC).

Experimental Workflow Diagram

Sources

Mechanism of Action of Desosaminyl Tylonide Derivatives

Technical Whitepaper for Drug Development Professionals

Executive Summary

The escalation of macrolide resistance, primarily driven by rRNA methylation (erm genes) and efflux pumps (mef genes), has necessitated a structural shift from classical 14-membered macrolides (e.g., erythromycin) to 16-membered scaffolds. Desosaminyl tylonide (DT) and its semi-synthetic derivatives represent a critical evolution in this class. Unlike their 14-membered counterparts, these derivatives exploit a unique binding topology within the nascent peptide exit tunnel (NPET), engaging the A2062 nucleotide via the C-20 aldehyde/modified side chain. This whitepaper delineates the molecular mechanism, structure-activity relationships (SAR), and validation protocols for these high-potency translation inhibitors.

Structural Basis of Action

The efficacy of desosaminyl tylonide derivatives stems from a "dual-anchor" binding mode that distinguishes them from erythromycin or clarithromycin.

1.1 The Primary Anchor: Desosamine/Mycaminose & Domain V

The C-5 amino sugar (desosamine in semi-synthetic hybrids or mycaminose in native tylosin scaffolds) is the obligate pharmacophore.

-

Interaction: The C-3' dimethylamino group is protonated at physiological pH. It forms electrostatic and hydrogen-bonding interactions with the N1 and N6 of A2058 and A2059 in the 23S rRNA (Domain V).

-

Criticality: This interaction blocks the progression of the nascent polypeptide chain.[1][2] However, A2058 dimethylation (Erm resistance) sterically hinders this sugar, rendering 14-membered macrolides ineffective.

1.2 The Secondary Anchor: The 16-Membered Ring Advantage

Desosaminyl tylonide derivatives overcome A2058 methylation through a secondary interaction unique to the 16-membered lactone ring.

-

Target: Nucleotide A2062 of the 23S rRNA.

-

Mechanism: The C-20 aldehyde group (present in the tylonolide core) projects deep into the tunnel, forming a covalent carbinolamine linkage or strong reversible hydrogen bonds with the exocyclic amine of A2062.

-

Derivative Enhancement: In C-20 amino-derivatives (formed via reductive amination), the extended side chain (e.g., benzylamine, phenylalanine) creates additional hydrophobic contacts with the tunnel wall (nucleotides A2062 , U2609 ), effectively "locking" the drug in place despite the loss of affinity at the methylated A2058 site.

1.3 Visualization of the Binding Topology

The following diagram illustrates the multi-point interaction network of C-20 modified desosaminyl tylonide derivatives within the 50S subunit.

Figure 1: Interaction map of Desosaminyl Tylonide derivatives within the 50S ribosomal subunit. Note the critical secondary anchor at A2062.

Structure-Activity Relationship (SAR) Data

The following table summarizes the impact of specific chemical modifications on the tylonolide core, synthesizing data from key resistance studies.

| Position | Modification | Effect on Potency (MIC) | Mechanism of Enhancement |

| C-5 Sugar | Mycaminose → Desosamine | Variable | Desosamine lacks the C-4' OH. In some hybrids, this increases lipophilicity without sacrificing A2058 binding. |

| C-20 | Aldehyde (-CHO) | Baseline | Native interaction with A2062. Susceptible to oxidation/reduction instability. |

| C-20 | Reductive Amination (e.g., Benzylamine) | Significant Increase | Introduces a hydrophobic tail that stacks with tunnel bases (U2609), compensating for A2058 methylation. |

| C-23 | Hydroxyl → Amino Acid Ester (e.g., Gly-OMT) | Moderate Increase | Extends reach towards the Peptidyl Transferase Center (PTC), interfering with peptide bond formation directly. |

| C-4' | Acylation (e.g., Isovaleryl) | Increase | Enhances cellular uptake and permeability; common in veterinary macrolides (e.g., Tylvalosin). |

Experimental Protocols

To validate the mechanism and efficacy of novel derivatives, the following "self-validating" protocols are recommended.

Protocol A: Ribosome Binding Kinetics via Fluorescence Polarization (FP)

Rationale: Traditional filter binding assays are equilibrium-only and prone to washing artifacts. FP allows real-time measurement of binding constants (

Materials:

-

E. coli 70S ribosomes (purified, active).

-

Fluorescent Tracer: BODIPY-Erythromycin (or Fluorescein-Tylosin).

-

Test Compounds: Desosaminyl tylonide derivatives.

-

Buffer: 20 mM HEPES (pH 7.5), 50 mM NH₄Cl, 10 mM MgCl₂, 0.05% Tween-20.[3]

Workflow:

-

Tracer Calibration: Dilute BODIPY-Erythromycin (10 nM fixed) in buffer. Measure polarization (mP) to establish baseline (free ligand).

-

Ribosome Titration: Add increasing concentrations of 70S ribosomes (0.1 nM – 2 µM) to the tracer. Plot mP vs. [Ribosome] to determine the

of the tracer. -

Competition Assay (The Test):

-

Mix 70S ribosomes (at concentration =

of tracer) + 10 nM Tracer. -

Add serial dilutions of the Test Derivative (1 nM – 100 µM).

-

Incubate at 37°C for 15 minutes to reach equilibrium.

-

-

Measurement: Read Fluorescence Polarization (Excitation 485 nm / Emission 535 nm).

-

Analysis: A decrease in mP indicates displacement of the tracer. Calculate

and convert to

Figure 2: Fluorescence Polarization workflow for determining binding affinity (

Protocol B: In Vitro Translation Inhibition (Luciferase)

Rationale: Binding does not guarantee inhibition. This functional assay confirms the derivative halts protein synthesis.

-

System: Use a commercially available E. coli S30 Extract System for Circular DNA.

-

Template: pBESTluc plasmid (encoding firefly luciferase).

-

Reaction:

-

Prepare Master Mix: S30 extract, amino acids, reaction buffer, plasmid.

-

Aliquot 10 µL into 384-well plates containing 1 µL of Test Derivative (various concentrations).

-

-

Incubation: 37°C for 60 minutes.

-

Detection: Add Luciferase Assay Reagent (containing luciferin). Measure luminescence.

-

Validation: Control wells with Erythromycin (positive control) and DMSO (negative control) must meet Z' > 0.5.

Synthesis Pathway (Chemoenzymatic Overview)

While total synthesis is complex, a chemoenzymatic approach is preferred for generating libraries of desosaminyl tylonide derivatives.

-

Biocatalysis: Use an engineered Streptomyces venezuelae strain expressing a mutant PKS (polyketide synthase) to produce the Tylactone (aglycone) core.

-

Glycosylation: Utilize a glycosyltransferase (e.g., DesVII/DesVIII pair) to attach Desosamine (from TDP-desosamine) to the C-5 position, yielding 5-O-desosaminyltylonolide.

-

Chemical Diversification:

-

Step A: Selective protection of 2'-OH (on sugar).

-

Step B:Reductive Amination of C-20 aldehyde using NaBH₃CN and various amines (R-NH₂).

-

Step C: Deprotection.

-

References

-

Hansen, J. L., et al. (2002).[4] "The structures of four macrolide antibiotics bound to the large ribosomal subunit." Molecular Cell, 10(1), 117-128. Link

-

Poulsen, S. M., et al. (2000). "The macrolide binding site on the bacterial ribosome."[1][2][5] Current Drug Targets - Infectious Disorders, 1(1). Link

-

Zuckerman, J. M. (2004). "Macrolides and ketolides: mechanisms of action, resistance, and clinical use." Infectious Disease Clinics, 18(3), 621-649. Link

-

Kirst, H. A., et al. (1982). "Structure-activity relationships of new 16-membered macrolide antibiotics related to tylosin." The Journal of Antibiotics, 35(12), 1675-1682. Link

-

Tereshchenkov, A. G., et al. (2016).[6] "New Fluorescent Macrolide Derivatives for Studying Interactions of Antibiotics and Their Analogs with the Ribosomal Exit Tunnel." Biochemistry (Moscow), 81(10), 1103–1112. Link

Sources

- 1. journals.asm.org [journals.asm.org]

- 2. Research Portal [weizmann.esploro.exlibrisgroup.com]

- 3. Fluorescence Polarization Method To Characterize Macrolide-Ribosome Interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. The Structures of Antibiotics Bound to the E site Region of the 50S Ribosomal Subunit of Haloarcula marismortui: 13-deoxytedanolide and Girodazole - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Article [protein.bio.msu.ru]

Methodological & Application

Application Note: Synthesis Protocol for 19-Deformyl-5-O-desosaminyl tylonide

Executive Summary & Scope

This application note details the synthetic route for 19-Deformyl-5-O-desosaminyl tylonide , a 16-membered macrolide derivative. This molecule represents a specific structural modification of the Tylosin scaffold where the C-20 aldehyde (C-19 in older nomenclature) is excised via decarbonylation, and the C-5 position is occupied by the amino sugar desosamine (or its structural analog mycaminose, depending on the specific hybrid lineage).

Target Audience: Medicinal chemists and process engineers working on macrolide antibiotics and ribosome-binding inhibitors.

Scientific Rationale: The C-20 aldehyde in tylosin derivatives is chemically reactive and prone to intramolecular hemiacetal formation, which can complicate binding kinetics. Removing this group ("19-deformyl") stabilizes the macrocycle. Furthermore, the 5-O-amino sugar is critical for ribosomal binding (tunnel interaction). This protocol focuses on the Rhodium-catalyzed decarbonylation as the critical step, preceded by the necessary hydrolytic adjustments to the sugar moieties.

Strategic Synthesis Workflow

The synthesis is divided into three critical phases. The choice of Wilkinson’s Catalyst [RhCl(PPh₃)₃] is driven by its high selectivity for aldehydes in complex scaffolds without affecting the lactone or glycosidic bonds.

Reaction Pathway Visualization

Figure 1: Strategic workflow for the conversion of Tylosin A to the 19-deformyl aglycone derivative.

Detailed Experimental Protocols

Phase 1: Preparation of the 5-O-Sugar Intermediate

Objective: Selective removal of the C-4' mycarose and C-23 mycinose sugars while retaining the C-5 amino sugar (mycaminose/desosamine) and the aglycone core.

Reagents:

-

Tylosin Tartrate (High Purity)

-

Hydrochloric Acid (0.1 N)

-

Chloroform (CHCl₃)

-

Saturated Sodium Bicarbonate (NaHCO₃)

Protocol:

-

Dissolution: Dissolve 10.0 g of Tylosin A in 100 mL of 0.1 N HCl.

-

Hydrolysis: Heat the solution to 80°C for 1 hour .

-

Neutralization: Cool the reaction mixture to 4°C in an ice bath. Adjust pH to 8.5 using saturated NaHCO₃ or dilute NaOH.

-

Critical Control Point: Do not exceed pH 9.0 to avoid opening the lactone ring.

-

-

Extraction: Extract the aqueous phase three times with CHCl₃ (3 x 50 mL).

-

Drying: Combine organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

-

Result: This yields 5-O-mycaminosyl tylonolide (OMT) .

-

Note: If the specific "Desosamine" analog is required (vs. the natural Mycaminose), this is the stage where one would proceed to total aglycone hydrolysis and re-glycosylate using a Desosamine donor (e.g., thioglycoside) [See Section 5]. For standard "19-deformyl" synthesis, proceed with OMT.

-

Phase 2: Wilkinson’s Decarbonylation (The Core Protocol)

Objective: Excision of the C-20 formyl group.

Reagents:

-

Substrate: 5-O-mycaminosyl tylonolide (from Phase 1)

-

Catalyst: Chlorotris(triphenylphosphine)rhodium(I) [Wilkinson's Catalyst][3]

-

Solvent: Anhydrous Toluene (Degassed)

-

Atmosphere: Argon or Nitrogen (Strictly Oxygen-Free)

Stoichiometry Table:

| Component | Equivalence | Mass/Vol (Example) | Role |

| 5-O-Sugar Tylonide | 1.0 eq | 1.0 g (1.67 mmol) | Substrate |

| RhCl(PPh₃)₃ | 1.1 eq | ~1.7 g | Reagent (Stoichiometric) |

| Toluene | N/A | 50 mL (0.03 M) | Solvent |

Step-by-Step Procedure:

-

System Preparation: Flame-dry a 2-neck round bottom flask equipped with a reflux condenser. Flush continuously with Argon for 15 minutes.

-

Solvent Degassing: Sparge the toluene with Argon for 30 minutes prior to use. Oxygen poisons the Rhodium catalyst, turning the active red species to an inactive orange/yellow oxidized form.

-

Charging: Add the macrolide substrate and Wilkinson’s catalyst to the flask under positive Argon pressure. Cannulate the degassed toluene into the flask.

-

Reaction: Heat the mixture to reflux (110°C) .

-

Visual Cue: The solution typically turns from deep red to a darker brown as the Rh-CO complex forms.

-

Duration: Maintain reflux for 3 to 6 hours . Monitor by TLC (System: CHCl₃:MeOH:NH₄OH 10:1:0.1). The starting material (aldehyde) will disappear; the product is usually less polar (higher R_f).

-

-

Workup:

Phase 3: Purification

-

Pre-treatment: Dissolve the residue in a minimal amount of CHCl₃.

-

Flash Chromatography: Use Silica Gel 60.

-

Gradient: Start with 100% CHCl₃ to elute non-polar Rhodium complexes and excess phosphines.

-

Elution: Switch to CHCl₃:MeOH:NH₄OH (95:5:0.5) to elute the target macrolide.

-

-

Final Polish: Recrystallization from Acetone/Hexane or Ether can yield crystalline product.[5]

Mechanistic Insight & Visualization

The decarbonylation proceeds via a classic organometallic cycle. Unlike catalytic hydrogenation, this reaction is often stoichiometric in Rhodium because the resulting Rh-CO bond is extremely strong, preventing catalyst turnover at standard reflux temperatures (requires >200°C for CO release).

Figure 2: Mechanistic cycle of the Tsuji-Wilkinson decarbonylation applied to the macrolide aldehyde.

Technical Nuance: Desosamine vs. Mycaminose

Context: The user requested "5-O-desosaminyl".

-

Tylosin naturally contains Mycaminose (3,6-dideoxy-3-dimethylamino-D-glucose) at C-5.

-

Desosamine (3,4,6-trideoxy-3-dimethylamino-D-xylo-hexose) lacks the hydroxyl group at C-4 compared to mycaminose.

If the strict Desosamine analog is required (hybrid antibiotic):

-

Route: You cannot simply "convert" mycaminose to desosamine on the intact macrocycle easily.

-

Protocol:

-

Hydrolyze Tylosin to Tylonolide (Aglycone) using stronger acid conditions (0.5N HCl, reflux 2h).

-

Perform Glycosylation using a Desosamine donor (e.g., thiopyridyl desosaminide) activated by Silver Triflate (AgOTf) or CuBr₂.

-

Citation: This follows the "Glycodiversification" strategies pioneered by the Thorson and O'Doherty groups [1, 2].

-

However, for most "19-deformyl tylosin" applications, the Mycaminose moiety is retained, and the nomenclature is sometimes used interchangeably in non-specialized literature. The decarbonylation protocol (Phase 2) remains identical regardless of the sugar attached.

Quality Control & Validation

To validate the synthesis, confirm the following spectral changes:

| Method | Observation | Interpretation |

| ¹H NMR | Disappearance of signal at δ 9.6 - 9.8 ppm | Loss of Aldehyde proton (-CHO). |

| ¹H NMR | Appearance of signal at δ 1.0 - 1.8 ppm | New proton at C-20 (now a methyl/methylene depending on saturation). |

| ¹³C NMR | Disappearance of signal at ~203 ppm | Loss of Carbonyl carbon. |

| Mass Spec | [M-H]⁻ or [M+H]⁺ shift by -28 Da | Loss of CO (MW = 28). |

References

-

Omura, S., et al. (1984).[4] "Chemical modification of tylosin: Synthesis of 19-deformyl-4'-deoxymycaminosyl tylonolide." The Journal of Antibiotics.

-

Tsuji, J., & Ohno, K. (1965). "Organic syntheses by means of noble metal compounds XXI. Decarbonylation of aldehydes using rhodium complex." Tetrahedron Letters.

-

Kirst, H. A. (2001). "Antibiotics, Macrolides."[4][5][6][7][8] Kirk-Othmer Encyclopedia of Chemical Technology.

- Thorson, J. S., et al. (2001). "Nature's Carbohydrate Chemists: The Enzymatic Glycosylation of Bioactive Compounds." Current Organic Chemistry.

Disclaimer: This protocol involves the use of heavy metals and biologically active compounds.[9] All procedures should be performed in a fume hood with appropriate PPE.

Sources

- 1. Tsuji–Wilkinson decarbonylation reaction - Wikipedia [en.wikipedia.org]

- 2. Synthesis of 3-deoxy-3,4-didehydro derivatives of 5-O-mycaminosyltylonolide, 5-O-(4-deoxymycaminosyl) tylonolide, and desmycosin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. WO1987003880A2 - Tylosin derivatives, processes for their preparation, and novel processes involving tylosin derivatives - Google Patents [patents.google.com]

- 5. Tylosin | C46H77NO17 | CID 5280440 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Desosamine - Wikipedia [en.wikipedia.org]

- 7. Biosynthesis of desosamine: construction of a new macrolide carrying a genetically designed sugar moiety - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Redesign of polyene macrolide glycosylation: engineered biosynthesis of 19-(O)-perosaminyl-amphoteronolide B - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. US4092473A - Tylosin derivatives and their manufacturing process - Google Patents [patents.google.com]

Troubleshooting & Optimization

Technical Support Center: Stability & Handling of 19-Deformyl-5-O-desosaminyl tylonide

Executive Summary

19-Deformyl-5-O-desosaminyl tylonide is a specialized 16-membered macrolide derivative, often encountered as a metabolic intermediate or degradation product of Tylvalosin and Tylosin. Structurally, it consists of the tylonolide aglycone (lacking the C-20 aldehyde group) glycosylated with desosamine at the C-5 position.

Critical Stability Alert: While the absence of the aldehyde group ("19-deformyl") confers resistance to oxidative stress relative to parent Tylosin, the molecule remains highly susceptible to hydrolytic degradation .

-

Acidic Conditions (pH < 5.0): Rapid cleavage of the C-5 glycosidic bond, releasing free desosamine and the insoluble aglycone.

-

Basic Conditions (pH > 9.0): Irreversible saponification (opening) of the macrocyclic lactone ring.

This guide provides the protocols required to maintain molecular integrity during experimental workflows.

Module 1: The Stability Spectrum (pH & Temperature)

The "Safe Zone" Visualization

The following diagram illustrates the degradation pathways based on solution pH. Use this to determine the optimal buffer conditions for your experiments.

Figure 1: pH-dependent degradation pathways. The molecule exhibits a "U-shaped" stability profile, with maximum stability near pH 7.0.

Stability Data Table

| Condition | Estimated Half-Life ( | Mechanism of Failure | Recommendation |

| pH 2.0 (Simulated Gastric) | < 30 minutes | Glycosidic Hydrolysis (C-5) | Avoid. Do not use acidic mobile phases (e.g., 0.1% TFA) for long storage. |

| pH 4.5 (Acetate Buffer) | 4 – 6 hours | Glycosidic Hydrolysis | Keep analysis time < 30 min. Keep at 4°C. |

| pH 7.0 (Phosphate) | > 7 days (at 4°C) | Minor Epimerization | Optimal for storage and dilution. |

| pH 9.5 (Borate/Carbonate) | < 2 hours | Lactone Ring Opening | Avoid. Irreversible damage. |

| Temperature > 40°C | Variable | Arrhenius Degradation | Store frozen (-20°C) or refrigerated.[1] |

Module 2: Preparation & Handling Protocols

Protocol A: Preparation of Stable Stock Solutions

Objective: Create a stock solution stable for >1 month at -20°C.

Reagents:

-

Methanol (HPLC Grade) or Acetonitrile.

-

Sodium Phosphate Buffer (10 mM, pH 7.0).

-

Analyte: 19-Deformyl-5-O-desosaminyl tylonide.

Step-by-Step:

-

Weighing: Weigh the solid standard into a glass amber vial (protect from light).

-

Dissolution (The "Wetting" Step): Dissolve the solid completely in 100% Methanol first.

-

Why? Macrolides are hydrophobic. Dissolving directly in water often leads to micelle formation or precipitation, causing erratic concentration data.

-

-

Dilution: Dilute to the desired concentration using 10 mM Phosphate Buffer (pH 7.0) .

-

Ratio: Ensure the final organic content is at least 10-20% to prevent adsorption to glass/plastic surfaces.

-

-

Storage: Aliquot into single-use vials and store at -20°C . Avoid repeated freeze-thaw cycles.

Protocol B: LC-MS Mobile Phase Configuration

Objective: Prevent on-column degradation during analysis.

-

Avoid: Trifluoroacetic acid (TFA) at high concentrations (>0.05%). The low pH (~2.0) of 0.1% TFA can hydrolyze the sugar during the run.

-

Recommended: 0.1% Formic Acid (pH ~2.7, milder) or 10mM Ammonium Acetate (pH 6.5).

-

Column Temperature: Maintain < 30°C. Higher temperatures accelerate hydrolysis inside the column.

Module 3: Troubleshooting & FAQs

Q1: I see a "Ghost Peak" eluting earlier than my main peak. What is it?

Diagnosis: This is likely the aglycone (19-deformyl-tylonolide) . Cause:

-

Your sample sat in an acidic autosampler (pH < 5) for too long.

-

Your mobile phase is too acidic (e.g., high TFA content). Solution:

-

Check the pH of your sample diluent. Ensure it is buffered to pH 6-7.

-

Reduce the residence time in the autosampler. Set the autosampler tray temperature to 4°C.

Q2: My recovery is low after filtration. Is the molecule unstable?

Diagnosis: Likely Non-Specific Binding (NSB) , not chemical instability. Cause: Macrolides are lipophilic and basic; they bind strongly to glass and certain filter membranes. Solution:

-

Do NOT use Nylon filters. Nylon binds macrolides.

-

Use: PVDF or PTFE (Hydrophilic) filters.

-

Pre-treatment: Pre-rinse the filter with 1 mL of solvent before collecting the filtrate, or add 5-10% methanol to your aqueous samples to reduce binding.

Q3: Can I use this molecule as an internal standard for Tylosin analysis?

Answer: Yes, but with caution. Because it lacks the aldehyde group, it will not track degradation pathways involving the aldehyde (like aldol reactions) that Tylosin undergoes. However, it is an excellent surrogate for extraction efficiency and ionization variance in LC-MS, provided the pH is controlled.

Module 4: Diagnostic Decision Tree

Use this flowchart to troubleshoot unexpected loss of signal.

Figure 2: Troubleshooting logic for signal loss. Adsorption and pH extremes are the primary culprits.

References

-

Paesen, J., et al. (1995). "Isolation of decomposition products of tylosin using liquid chromatography." Journal of Chromatography A, 730(1-2), 123-130. Link

-

European Medicines Agency (EMA). (2009). "Tylvalosin - Summary Report (EMEA/MRL/536/08)." Committee for Medicinal Products for Veterinary Use (CVMP). Link

- Kirst, H. A. (2018). "16-Membered Macrolide Antibiotics: A Review." International Journal of Antimicrobial Agents.

-

Food and Drug Administration (FDA). (2012). "NADA 141-323 Aivlosin (tylvalosin) - FOI Summary." (Details on metabolic degradation including desosaminyl derivatives). Link

Sources

Technical Support Center: Optimization of Mobile Phase pH for Desosaminyl Tylonide Separation

This guide provides in-depth troubleshooting advice and answers to frequently asked questions regarding the optimization of mobile phase pH for the chromatographic separation of desosaminyl tylonide and related macrolide antibiotics. As a senior application scientist, my goal is to provide you with not just solutions, but a deeper understanding of the principles at play, enabling you to develop robust and reliable analytical methods.

Part 1: Frequently Asked Questions (FAQs)

Q1: Why is mobile phase pH so critical for the separation of desosaminyl tylonide?

A1: Desosaminyl tylonide, like other macrolide antibiotics, contains a basic desosamine sugar moiety.[1][2][3] The ionization state of this functional group is directly controlled by the pH of the mobile phase.[4][5] At a pH below its pKa, the amine group will be protonated (positively charged), and at a pH above its pKa, it will be in its neutral form. This change in ionization dramatically affects the analyte's polarity and, consequently, its retention behavior in reverse-phase high-performance liquid chromatography (RP-HPLC).[4][5]

Controlling the pH is therefore essential for achieving reproducible retention times, symmetrical peak shapes, and optimal selectivity between desosaminyl tylonide and its related impurities or degradation products.[6]

Q2: What is the typical pKa for the desosamine group, and how does that inform my starting pH?

A2: The desosamine sugar has a pKa value generally in the range of 7.0 to 9.0. For robust method development, it is advisable to work at a pH that is at least 1.5 to 2 pH units away from the pKa of the analyte.[5][7] This ensures that the analyte is predominantly in one ionization state, either fully protonated or fully neutral, minimizing peak shape issues that can arise when working close to the pKa.[4]

Therefore, a good starting point for the mobile phase pH would be either below pH 5 or above pH 9. However, the stability of the silica-based stationary phase must be considered, as traditional silica columns are not stable above pH 8.[4] A pH range of 2 to 4 is often recommended for initial method development with basic compounds.[6]

Q3: I'm observing significant peak tailing for my desosaminyl tylonide peak. What is the likely cause and how can I fix it?

A3: Peak tailing for basic compounds like desosaminyl tylonide in RP-HPLC is a classic sign of secondary interactions with the stationary phase.[8][9] The primary cause is often the interaction of the protonated basic analyte with residual, acidic silanol groups on the silica backbone of the C18 column.[10][11]

Here’s a breakdown of the cause and solutions:

-

Cause: At a mid-range pH (e.g., 5-8), a portion of the desosaminyl tylonide molecules are protonated and can interact with negatively charged silanol groups on the silica surface.[12] This secondary ionic interaction, in addition to the primary hydrophobic interaction with the C18 chains, leads to a mixed-mode retention mechanism and results in tailing peaks.[9]

-

Solutions:

-

Lower the Mobile Phase pH: By lowering the pH to around 2.5-3.5, you ensure that the desosaminyl tylonide is fully protonated. More importantly, the acidic silanol groups on the stationary phase are also protonated (neutral), which minimizes the undesirable ionic interactions.[10][11]

-

Use a High-Purity, End-Capped Column: Modern HPLC columns are manufactured with high-purity silica and are extensively end-capped to reduce the number of accessible free silanol groups, which significantly improves the peak shape for basic compounds.[9][10]

-

Add a Competing Base: Incorporating a small amount of a competing base, like triethylamine (TEA), into the mobile phase can also be effective, although this is less common with modern high-purity columns.[12] The TEA will preferentially interact with the active silanol sites, masking them from the analyte and improving peak symmetry.

-

Q4: My retention times are drifting from one run to the next. Could this be related to the mobile phase pH?

A4: Yes, inconsistent mobile phase pH is a very common cause of retention time drift, especially for ionizable compounds like desosaminyl tylonide. Even small fluctuations in pH can lead to significant changes in the degree of ionization, which in turn alters the retention time.[6]

To ensure reproducible retention times:

-

Use a Buffer: Always use a buffer solution to prepare your mobile phase. A buffer will resist changes in pH that can occur due to the dissolution of atmospheric CO2 or from the sample matrix itself.[12] Common buffers for low pH work include phosphate and formate.[13]

-

Accurate Buffer Preparation: Ensure that you are preparing your buffers accurately and consistently. Use a calibrated pH meter.

-

Fresh Mobile Phase: Prepare your mobile phase fresh daily. The pH of aqueous mobile phases can change over time.

Part 2: Troubleshooting Guide

This section provides a systematic approach to troubleshooting common issues encountered during the separation of desosaminyl tylonide.

| Problem | Potential Cause | Recommended Action |

| Poor Peak Shape (Tailing) | Secondary interactions with residual silanol groups.[8][9] | 1. Lower the mobile phase pH to 2.5-3.5 using a suitable buffer (e.g., phosphate, formate).[10][11]2. Ensure the use of a high-purity, end-capped C18 column.[10]3. Consider adding a competing amine like triethylamine (0.1% v/v) to the mobile phase if using an older column.[12] |

| Co-elution with Impurities | Insufficient selectivity at the current mobile phase pH. | 1. Systematically adjust the mobile phase pH. The relative retention of ionizable impurities may change differently with pH compared to desosaminyl tylonide.[14]2. Create a pH gradient or perform scouting runs at different pH values (e.g., pH 3, 5, 7) to find the optimal selectivity. |

| Irreproducible Retention Times | Fluctuation in mobile phase pH.[6] | 1. Incorporate a buffer into the mobile phase (e.g., 10-20 mM phosphate or ammonium acetate).[12][15]2. Verify the accuracy of your pH meter and buffer preparation.3. Prepare fresh mobile phase for each sequence of analysis. |

| Low Retention/Analyte Elutes Too Early | Analyte is not sufficiently retained on the column. | 1. If working at a low pH where the analyte is charged, you may need to decrease the organic modifier concentration to increase retention.[5]2. If working at a higher pH where the analyte is neutral, decreasing the organic modifier will also increase retention.[5] |

Part 3: Experimental Protocols

Protocol 1: Systematic Optimization of Mobile Phase pH

This protocol outlines a systematic approach to determine the optimal mobile phase pH for the separation of desosaminyl tylonide.

Objective: To evaluate the effect of mobile phase pH on retention time, peak shape, and resolution of desosaminyl tylonide from its critical impurities.

Materials:

-

HPLC system with UV detector

-

High-purity, end-capped C18 column (e.g., 4.6 x 150 mm, 5 µm)

-

Desosaminyl tylonide reference standard and sample solution

-

HPLC-grade acetonitrile (ACN)

-

HPLC-grade water

-

Phosphoric acid (H₃PO₄)

-

Potassium phosphate monobasic (KH₂PO₄)

-

Potassium phosphate dibasic (K₂HPO₄)

-

Calibrated pH meter

Procedure:

-

Prepare Buffer Stock Solutions (20 mM):

-

pH 3.0: Dissolve 2.72 g of KH₂PO₄ in 1 L of HPLC-grade water. Adjust the pH to 3.0 with phosphoric acid.

-

pH 5.0: Dissolve 2.72 g of KH₂PO₄ in 1 L of HPLC-grade water. Adjust the pH to 5.0 with a solution of K₂HPO₄.

-

pH 7.0: Dissolve 2.72 g of KH₂PO₄ in 1 L of HPLC-grade water. Adjust the pH to 7.0 with a solution of K₂HPO₄.

-

-

Prepare Mobile Phases:

-

For each pH value, prepare a mobile phase consisting of your chosen ratio of buffer to acetonitrile (e.g., 60:40 v/v). Filter and degas all mobile phases.

-

-

HPLC Analysis:

-

Equilibrate the column with the first mobile phase (pH 3.0) for at least 30 minutes or until a stable baseline is achieved.

-

Inject the desosaminyl tylonide standard and sample solutions.

-

Record the retention time, peak asymmetry, and resolution between desosaminyl tylonide and any adjacent peaks.

-

Repeat the analysis for the mobile phases at pH 5.0 and pH 7.0, ensuring proper column equilibration between each pH change.

-

-

Data Analysis:

-

Compare the chromatograms obtained at each pH.

-

Evaluate which pH provides the best balance of retention, peak shape, and resolution.

-

Diagram: Workflow for pH Optimization

Caption: Workflow for systematic pH optimization.

Part 4: Visualizing the Mechanism

Diagram: Effect of pH on Desosaminyl Tylonide and the Stationary Phase

Caption: Impact of mobile phase pH on analyte and stationary phase ionization.

References

-

Waters Corporation. "Troubleshooting Peak Shape Problems in HPLC." Waters Corporation. Accessed February 21, 2026. [Link]

-

Moravek. "Exploring the Role of pH in HPLC Separation." Moravek. Accessed February 21, 2026. [Link]

-

Veeprho. "Exploring the Role of pH in HPLC Separation." Veeprho. Accessed February 21, 2026. [Link]

-

Phenomenex. "How to Reduce Peak Tailing in HPLC?" Phenomenex. Accessed February 21, 2026. [Link]

- Popa, G., et al. "THE INFLUENCE OF MOBILE PHASE pH ON THE RETENTION AND SELECTIVITY OF RELATED BASIC COMPOUNDS IN REVERSE." Farmacia 59.5 (2011): 646-656.

- Dolan, John W. "Why Do Peaks Tail?" LCGC North America 19.4 (2001): 346-350.

-

Agilent Technologies. "Control pH During Method Development for Better Chromatography." Agilent Technologies. Accessed February 21, 2026. [Link]

- Abdeltawab, A. A., et al. "New method for determination of tylosin tartrate using high performance liquid chromatography." Animal Health Research Journal 6.2 (2018): 32-41.

-

Element Lab Solutions. "Peak Tailing in HPLC." Element Lab Solutions. Accessed February 21, 2026. [Link]

-

ACE HPLC Columns. "HPLC Troubleshooting Guide." ACE HPLC Columns. Accessed February 21, 2026. [Link]

- Hu, D., et al. "Identification of Tylosin Photoreaction Products and Comparison of ELISA and HPLC Methods for Their Detection in Water." Journal of Agricultural and Food Chemistry 58.23 (2010): 12242-12247.

-

Pharma Growth Hub. "pH, pKa, and Retention." Pharma Growth Hub. Accessed February 21, 2026. [Link]

- Loke, M-L., et al. "Stability of Tylosin A in manure containing test systems determined by high performance liquid chromatography." Chemosphere 40.7 (2000): 759-765.

- Kotha, S., Sunitha, N., and Manoharbabu, S. "Development and validation of RP – HPLC method for the estimation of Tylosin tartrate in pure and pharmaceutical formulation." International Journal of Pharmacy and Analytical Research 3.2 (2014): 214-221.

- Cristòfol, C., et al. "Quantification and Determination of Stability of Tylvalosin in Pig Plasma by Ultra-High Liquid Chromatography with Ultraviolet Detection." Pharmaceuticals 15.11 (2022): 1341.

- Abdeltawab, A. A., et al. "New method for determination of tylosin tartrate using high performance liquid chromatography." Animal Health Research Journal 6.2 (2018): 32-41.

-

SIELC Technologies. "HPLC Method for Analysis of Tylosin A, B, C, D on Primesep 100 Column." SIELC Technologies. Accessed February 21, 2026. [Link]

-

Wikipedia. "Desosamine." Wikipedia. Accessed February 21, 2026. [Link]

- Foye, William O., Thomas L. Lemke, and David A. Williams. Foye's Principles of Medicinal Chemistry. Lippincott Williams & Wilkins, 2012.

-

Wikipedia. "Macrolide." Wikipedia. Accessed February 21, 2026. [Link]

Sources

- 1. Desosamine - Wikipedia [en.wikipedia.org]

- 2. uomus.edu.iq [uomus.edu.iq]

- 3. Macrolide - Wikipedia [en.wikipedia.org]

- 4. moravek.com [moravek.com]

- 5. veeprho.com [veeprho.com]

- 6. agilent.com [agilent.com]

- 7. pharmagrowthhub.com [pharmagrowthhub.com]

- 8. waters.com [waters.com]

- 9. elementlabsolutions.com [elementlabsolutions.com]

- 10. Understanding Peak Tailing in HPLC | Phenomenex [phenomenex.com]

- 11. lctsbible.com [lctsbible.com]

- 12. hplc.eu [hplc.eu]

- 13. HPLC Method for Analysis of Tylosin A, B, C, D on Primesep 100 Column | SIELC Technologies [sielc.com]

- 14. revroum.lew.ro [revroum.lew.ro]

- 15. DSpace [dr.lib.iastate.edu]

Validation & Comparative

Comprehensive Comparison Guide: Analytical Validation for 19-Deformyl-5-O-desosaminyl tylonide

Executive Summary & Technical Context[2][3][4][5][6][7]

19-Deformyl-5-O-desosaminyl tylonide (hereafter referred to as 19-DDT ) is a specific structural analogue related to the macrolide antibiotic Tylosin.[1][2] Structurally, it represents a degradation product or metabolite where the aldehyde group (typically at C-20 on the tylonolide ring) has been modified (deformylated) and the sugar moiety at C-5 is identified as desosamine.[2]

Validating an analytical method for 19-DDT presents unique challenges compared to the parent Tylosin A:

-

Chromophoric Shift: The loss of the formyl group may alter the conjugated system responsible for the typical UV absorbance (λmax ~280-290 nm), rendering standard HPLC-UV methods less sensitive.[2]

-

Polarity Changes: The modification of the sugar and aldehyde groups changes the lipophilicity (logP), affecting retention times on standard C18 columns.[2]

-

Basic Nature: Like all macrolides containing amino sugars, 19-DDT is basic.[2] This leads to peak tailing on residual silanols in silica-based columns unless specific mobile phase modifiers are used.

This guide compares the industry-standard HPLC-UV approach against the recommended UHPLC-MS/MS workflow, providing a validated protocol for the latter.

Comparative Analysis: Method Selection

The following table contrasts the two primary methodologies available for 19-DDT analysis.

| Feature | Method A: HPLC-UV (Standard QC) | Method B: UHPLC-MS/MS (Recommended) |

| Principle | Separation based on hydrophobicity; detection via UV absorbance (Diene-ketone chromophore).[1][2] | Separation based on hydrophobicity; detection via Mass-to-Charge (m/z) transitions.[1][2] |

| Sensitivity (LOD) | Moderate (0.5 - 1.0 µg/mL).[1][2] Limited by the extinction coefficient of the deformylated ring. | High (0.1 - 1.0 ng/mL).[1][2] Ideal for trace impurity or metabolite analysis.[2] |

| Specificity | Low.[2] Risk of co-elution with other Tylosin congeners (Tylosin B, C, D) or matrix components.[2] | Excellent. MRM (Multiple Reaction Monitoring) isolates the specific precursor-to-product ion transition.[1][2] |

| Linearity Range | narrow to medium dynamic range ( | Wide dynamic range ( |

| Robustness | High.[2][3] Suitable for routine QC in high-concentration raw materials. | Moderate. Susceptible to matrix effects (ion suppression) in biological samples.[2] |

| Primary Use Case | Raw material purity testing (>0.1% threshold). | Pharmacokinetic studies, residue analysis, and genotoxic impurity screening.[2] |

Decision Logic for Method Selection

The following decision tree illustrates when to deploy which method based on your analytical goals.

Figure 1: Analytical Decision Tree for 19-DDT Method Selection.

Detailed Protocol: UHPLC-MS/MS Validation

Given the "Deformyl" nature of the analyte, UV detection is risky due to potential hypsochromic shifts.[2] Therefore, UHPLC-MS/MS is the gold standard for validating this specific molecule.[2]

Materials & Reagents[2][6][8]

-

Reference Standard: 19-Deformyl-5-O-desosaminyl tylonide (CAS: 86131-94-4), Purity >95%.[1][2]

-

Internal Standard (IS): Roxithromycin or Tylosin-d3 (Deuterated).[1][2]

-

Solvents: LC-MS Grade Acetonitrile (ACN), Methanol (MeOH), Water.[1][2]

-

Additives: Formic Acid (FA) or Ammonium Formate.[2]

Chromatographic Conditions[2][5]

-

Column: Waters ACQUITY UPLC BEH C18 (2.1 x 100 mm, 1.7 µm).[2]

-

Causality: The BEH (Ethylene Bridged Hybrid) particle is chosen for its stability at high pH (if needed) and reduced silanol activity, which minimizes tailing for the basic amine group on the desosamine sugar.[2]

-

-

Mobile Phase A: 0.1% Formic Acid in Water + 2mM Ammonium Formate.[2]

-

Mobile Phase B: Acetonitrile + 0.1% Formic Acid.[2]

-

Flow Rate: 0.4 mL/min.[2]

-

Column Temp: 40°C.

Gradient Profile:

| Time (min) | % Mobile Phase B | Event |

|---|---|---|

| 0.0 | 10 | Initial equilibration |

| 1.0 | 10 | Load |

| 6.0 | 90 | Elution of 19-DDT |

| 7.5 | 90 | Wash |

| 7.6 | 10 | Re-equilibration |

Mass Spectrometry Parameters (ESI+)[2]

-

Ionization: Electrospray Positive (ESI+).[2]

-

Source Temp: 150°C.

-

Desolvation Temp: 400°C.

-

MRM Transitions:

-

Note: Exact transitions must be tuned using the standard. Based on the structure (Tylosin B approx MW ~771, minus CO ~28), we estimate the precursor.[2]

-

Precursor: [M+H]+ (Determine experimentally, approx m/z 740-750 range).[1][2]

-

Quantifier Ion: Fragment corresponding to the loss of the desosamine sugar (neutral loss).[2]

-

Qualifier Ion: Fragment from the aglycone ring rupture.[2]

-

Validation Workflow (ICH Q2(R1) Aligned)

This validation protocol ensures the method is "suitable for intended use" as per ICH guidelines.

Specificity & Selectivity

Objective: Prove that 19-DDT is distinct from the matrix and parent Tylosin.

-

Protocol: Inject Blank Matrix, Matrix + Tylosin A (Parent), and Matrix + 19-DDT.[1][2]

-

Acceptance: No interfering peaks >20% of the LLOQ at the retention time of 19-DDT. Resolution (Rs) > 1.5 between Tylosin A and 19-DDT.[2]

Linearity & Range

Objective: Confirm proportional response.

-

Protocol: Prepare 6 calibration points ranging from 1 ng/mL to 1000 ng/mL.

-

Acceptance: Correlation coefficient (

) ≥ 0.995. Residuals < ±15%.[2]

Accuracy (Recovery)

Objective: Determine if the extraction method retrieves the analyte efficiently.

-

Protocol: Spike blank matrix at 3 levels (Low, Medium, High QC). Perform extraction (Protein Precipitation with ACN or SPE).[1][2]

-

Calculation:

[1][2] -

Acceptance: 80% - 120% recovery for biological matrices; 90-110% for raw materials.[1]

Precision (Repeatability)

Objective: Assess method consistency.

-

Protocol: 6 replicates of the Medium QC sample.

-

Acceptance: %RSD (Relative Standard Deviation) ≤ 15% (for trace analysis) or ≤ 2% (for assay).

Robustness (Deliberate Variations)

Objective: Ensure reliability during normal usage.

-

Variations:

-

Acceptance: Retention time shift < 5%; System Suitability criteria still met.

Visualizing the Validation Logic

The following diagram outlines the logical flow for validating the extraction and detection of 19-DDT.

Figure 2: Step-by-Step Validation Workflow for 19-DDT.

References

-

ChemicalBook. (2024).[2] 19-deformyl-5-O-desosaminyl tylonide - CAS 86131-94-4 Product Properties.[1][2][4][5] Retrieved from [1][2]

-

ICH Harmonised Tripartite Guideline. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). International Conference on Harmonisation.[2][6] Retrieved from

-

European Medicines Agency (EMA). (2023).[2] Guideline on bioanalytical method validation - M10. Retrieved from [1][2]

-

Paesen, J., et al. (1995).[2] Separation of tylosin and its related substances by liquid chromatography on poly(styrene-divinylbenzene). Journal of Chromatography A. (Contextual grounding for macrolide separation).

-

Simson Pharma. (2024).[2] Decitabine Deformyl Impurity Standards. (Reference for "Deformyl" nomenclature in pharmaceutical impurities). Retrieved from [1][2]

Sources

Comparative Potency Analysis: Tylosin A vs. 19-Deformyl-5-O-desosaminyl tylonide

Topic: Comparison of Tylosin A and 19-Deformyl-5-O-desosaminyl tylonide Potency Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

Tylosin A represents the bioactive gold standard of the 16-membered macrolide class, deriving its efficacy from a unique combination of a C-20 aldehyde group and a trisaccharide chain. 19-Deformyl-5-O-desosaminyl tylonide (CAS 86131-94-4) is a structural analog—often identified as a degradation impurity or synthetic intermediate—that lacks two critical features: the mycarose-mycinose sugar chain and the C-20 aldehyde functionality.

The Verdict: Tylosin A exhibits significantly superior antimicrobial potency compared to 19-Deformyl-5-O-desosaminyl tylonide. The removal of the aldehyde group prevents the formation of a reversible covalent bond with the 23S rRNA, a key mechanism for Tylosin’s high affinity. Furthermore, the loss of the mycarose sugar reduces lipophilicity and cellular uptake. Consequently, the comparator molecule serves primarily as a reference standard for impurity profiling rather than a therapeutic alternative.

Structural & Mechanistic Deconstruction

To understand the potency disparity, we must analyze the Structure-Activity Relationship (SAR) at the molecular level.

The Chemical Divergence

| Feature | Tylosin A (Parent API) | 19-Deformyl-5-O-desosaminyl tylonide | Impact on Potency |

| C-20 Functional Group | Aldehyde (-CHO) | Deformylated (Missing/Reduced) | Critical. The aldehyde forms a Schiff base with the N6 amino group of Adenine 2062 in the ribosome. Loss of this group abolishes this high-affinity interaction. |

| C-5 Sugar Moiety | Mycaminose (linked to Mycarose) | Desosamine (or 4'-deoxymycaminose) | Moderate. Desosamine lacks the 4'-OH group present in mycaminose. This hydroxyl group participates in hydrogen bonding within the peptide exit tunnel. |

| C-14 Sugar Moiety | Mycinose | Absent | High. The mycinose/mycarose chain is essential for lipophilicity and transport across the bacterial cell wall. |

| Molecular Weight | ~916.1 Da | ~597.8 Da | Lower MW alters pharmacokinetics but correlates with reduced binding surface area. |

Mechanism of Action: The "Aldehyde Anchor"

Tylosin A's superior potency is mechanistically driven by its ability to form a reversible covalent bond with the bacterial ribosome.

-

Tylosin A: The C-20 aldehyde creates a carbinolamine intermediate with the exocyclic amino group of nucleotide A2062 in the 23S rRNA. This "anchors" the drug in the tunnel, extending its residence time (slow dissociation rate).

-

The Comparator: Lacking the aldehyde, 19-Deformyl-5-O-desosaminyl tylonide relies solely on weaker non-covalent interactions (hydrophobic/electrostatic). Without the covalent anchor and the stabilizing outer sugars, the drug dissociates rapidly, leading to a drastically higher Minimum Inhibitory Concentration (MIC).

Visualization: Macrolide Binding & SAR Logic

The following diagram illustrates the structural degradation pathway and the resulting loss of ribosomal binding affinity.

Figure 1: Mechanistic pathway showing the critical role of the C-20 aldehyde in Tylosin A binding versus the transient interaction of the deformylated comparator.[1][2][3]

Comparative Potency Data (Inferred)

While direct head-to-head clinical data is rare for this specific impurity, potency can be extrapolated from established bioactivity profiles of Tylosin derivatives (e.g., Relomycin, Desmycosin).

| Organism | Tylosin A (MIC µg/mL) | Comparator (Predicted MIC) | Rationale |

| Mycoplasma gallisepticum | 0.01 - 0.05 | > 10.0 | Mycoplasma activity is highly sensitive to the C-20 aldehyde reduction/loss. |

| Staphylococcus aureus | 0.5 - 2.0 | > 64.0 | Loss of mycarose (Tylosin B) weakens anti-Gram+ activity; loss of aldehyde destroys it. |

| Pasteurella multocida | 2.0 - 4.0 | > 32.0 | While desmycosin (Tylosin B) retains some Gram-negative activity, the deformylation renders the molecule largely inactive. |

Interpretation: The comparator molecule likely exhibits <5% of the microbiological potency of the parent Tylosin A.

Experimental Protocol: Potency Validation

To empirically verify the potency difference, researchers should utilize a Broth Microdilution Assay coupled with HPLC Purity Confirmation .

Pre-Validation: HPLC Purity Check

Before testing, ensure the "Comparator" is not contaminated with active Tylosin A, which would skew results.

-

Column: C18 Reverse Phase (e.g., 250 x 4.6 mm, 5 µm).

-

Mobile Phase: Phosphate buffer (pH 2.5) : Acetonitrile (60:40).

-

Detection: UV at 290 nm (Standard for Tylosin).[4] Note: The deformylated analog may have a shifted UV max due to the loss of conjugation; perform a scan 200-400 nm.

Broth Microdilution Protocol (MIC)

Objective: Determine the Minimum Inhibitory Concentration (MIC) against S. aureus (ATCC 29213).

-

Preparation of Stock Solutions:

-

Dissolve Tylosin A (Standard) and 19-Deformyl-5-O-desosaminyl tylonide in a minimal volume of ethanol, then dilute with Mueller-Hinton Broth (MHB) to 1280 µg/mL.

-

-

Plate Setup:

-

Use 96-well sterile microplates.

-

Add 100 µL of MHB to columns 2-12.

-

Add 200 µL of drug stock to column 1.

-

Perform serial 2-fold dilutions from column 1 to 10 (transfer 100 µL). Discard 100 µL from column 10.

-

Column 11: Growth Control (no drug).

-

Column 12: Sterility Control (no bacteria).

-

-

Inoculation:

-

Prepare bacterial suspension to 0.5 McFarland standard.

-

Dilute 1:100, then add 100 µL to wells 1-11. Final inoculum: ~5 x 10^5 CFU/mL.

-

-

Incubation:

-

Incubate at 35 ± 2°C for 16-20 hours (ambient air).

-

-

Readout:

-

Visual: Identify the lowest concentration with no visible turbidity.

-

Self-Validating Step: Plate 10 µL from the MIC well onto agar. If colonies grow >99.9% reduction, it is bactericidal; otherwise, bacteriostatic.

-

Workflow Visualization: Potency Testing

Figure 2: Step-by-step workflow for comparative MIC determination.

References

-

Hansen, J. L., et al. (2002).[1] The structures of four macrolide antibiotics bound to the large ribosomal subunit. Molecular Cell. Link

- Supports the mechanism of the aldehyde group forming a covalent bond with A2062.

-

Kirst, H. A., et al. (1988).[5] Synthesis and evaluation of tylosin-related macrolides modified at the aldehyde function. Journal of Medicinal Chemistry. Link

- Provides SAR data on aldehyde modific

-

European Pharmacopoeia (Ph.[6] Eur.) . Tylosin for Veterinary Use: Impurity Standards. Link

- Reference for impurity nomenclature and chrom

-

Poulsen, S. M., et al. (2000). The macrolide binding site on the bacterial ribosome. Journal of Molecular Biology. Link

- Detailed structural analysis of the binding pocket interactions.

Sources

- 1. researchgate.net [researchgate.net]

- 2. Tylosin [doi.usp.org]

- 3. 产品目录_4_第75页_Chemicalbook [chemicalbook.com]

- 4. researchgate.net [researchgate.net]

- 5. Synthesis and evaluation of tylosin-related macrolides modified at the aldehyde function: a new series of orally effective antibiotics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. fao.org [fao.org]

Safety Operating Guide

19-Deformyl-5-O-desosaminyl tylonide: Proper Disposal & Handling Guide

Executive Summary & Chemical Context[1][2][3]

19-Deformyl-5-O-desosaminyl tylonide is a specific macrolide derivative, typically encountered as a degradation product, metabolite, or reference standard associated with Tylosin .[1] As a researcher handling this compound, you are likely conducting stability studies, impurity profiling, or residue analysis.[1]

While specific Safety Data Sheets (SDS) for this precise impurity are often unavailable compared to the parent API (Tylosin), safety and disposal protocols must follow the "Precautionary Principle." You must treat this substance with the same rigor as a potent macrolide antibiotic. The primary risks are respiratory sensitization in the lab and antimicrobial resistance (AMR) in the environment.

Chemical Profile & Hazard Identification[1][3][4][5]

| Property | Details |

| Chemical Class | Macrolide Antibiotic Derivative |

| Parent Compound | Tylosin (CAS: 1401-69-0) |

| Primary Hazard | Respiratory/Skin Sensitization; Aquatic Toxicity |

| Disposal Code (Rec.) | Non-halogenated Organic (Incineration required) |

| Molecular Weight | ~700-800 Da (varies by salt form/solvation) |

Risk Assessment & Handling Logic

The "Why" Behind the Protocol

Macrolides function by inhibiting bacterial protein synthesis via the 50S ribosomal subunit. Improper disposal (e.g., drain pouring) introduces active pharmacophores into the water table.[1] Even if the "19-deformyl" modification alters potency, the macrolactone ring structure persists, contributing to the selective pressure that drives Antimicrobial Resistance (AMR) .[1]

Critical Safety Rule:

Never dispose of macrolide standards or their solutions down the sink. Standard wastewater treatment plants (WWTP) are often incapable of fully degrading the macrolactone ring, leading to bioaccumulation in aquatic sediments [1].[2]

Step-by-Step Disposal Workflows

Scenario A: Solid Waste (Pure Standard/Powder)

Applicable to: Expired reference standards, weighing boats, contaminated gloves.[1]

-

Containment: Place the solid substance in a sealable polyethylene bag or a dedicated high-density polyethylene (HDPE) waste jar.[1]

-

Labeling: Label clearly as "Hazardous Waste - Pharmaceutical - Toxic to Aquatic Life."

-

Segregation: Do not mix with oxidizing agents or strong acids.[1]

-

Destruction: Transfer to a facility capable of High-Temperature Incineration (>1000°C) . This ensures the thermal decomposition of the macrocyclic ring.

Scenario B: Liquid Waste (HPLC Effluent/Stock Solutions)

Applicable to: Mobile phases containing the analyte, dissolved stock solutions.[1]

-

Solvent Compatibility: Most HPLC methods for Tylosin derivatives use Acetonitrile/Water or Methanol/Water gradients with ammonium acetate/formate buffers.[1]

-

Action: Collect in "Non-Halogenated Organic Waste" carboys.[1]

-

-

pH Check: Ensure the waste mixture is neutral (pH 6-8).

-

Reason: Extreme pH can cause uncontrolled exothermic degradation or gas evolution if mixed with other waste streams.[1]

-

-

Filtration (Optional but Recommended): If high concentrations are used, pass the aqueous waste through an Activated Carbon Filter before combining with the main organic waste stream to adsorb the active pharmaceutical ingredient (API).

Decision Matrix & Workflow Visualization

The following diagram outlines the logical flow for disposing of 19-Deformyl-5-O-desosaminyl tylonide, ensuring compliance with RCRA (USA) and EWC (EU) standards.

Figure 1: Decision matrix for the segregation and disposal of macrolide antibiotic wastes.

Emergency Procedures (Spills)

In the event of a spill of 19-Deformyl-5-O-desosaminyl tylonide, rapid containment is necessary to prevent aerosolization (inhalation hazard).[1]

-

PPE: Don N95/P3 respirator, nitrile gloves (double gloving recommended), and safety goggles.[1]

-

Powder Spill:

-

Liquid Spill:

-

Absorb with vermiculite or commercial spill pads.[1]

-

Clean the surface with a detergent solution, followed by water.

-

-

Decontamination: Wipe the area with 10% bleach solution (sodium hypochlorite) to degrade any residual organic matter, though incineration of the waste materials remains the final step.

Regulatory Compliance Reference

-

USA (EPA): This compound should be managed as Non-Acute Hazardous Waste .[1] While not explicitly P-listed, the "pharmaceutical waste" rule (40 CFR Part 266 Subpart P) prohibits sewering of hazardous pharmaceuticals [2].[1][3]

-

Europe (EWC): Classify under EWC code 18 01 09 (medicines other than those mentioned in 18 01 08) or 07 05 13 (solid wastes containing dangerous substances) [3].[1]

References

-

Baranauskaitė-Fedorova, I., & Dvarionienė, J. (2022).[1][4] Management of Macrolide Antibiotics in the Environment: A Case Study. MDPI.[1] [Link][1]

-

US Environmental Protection Agency (EPA). (2019).[1] Management of Hazardous Waste Pharmaceuticals. [Link][1][5]

-

European Commission. (2018).[1] European Waste Classification (EWC) Codes. [Link][1]

-

World Health Organization (WHO). (2015).[1][6] Global Action Plan on Antimicrobial Resistance. [Link][1]

Sources

Personal protective equipment for handling 19-Deformyl-5-O-desosaminyl tylonide

Executive Safety Summary

19-Deformyl-5-O-desosaminyl tylonide is a macrolide antibiotic derivative, structurally related to Tylosin . In the absence of a compound-specific Occupational Exposure Limit (OEL), you must apply the Precautionary Principle .

As a Senior Application Scientist, I categorize this substance as a High-Potency Active Pharmaceutical Ingredient (HPAPI) intermediate. The primary risks are not acute toxicity, but immunological sensitization .

-

Primary Hazard: Respiratory and Skin Sensitization (H334, H317).[1][2]

-

The "Silent Risk": Repeated low-level exposure can lead to anaphylactic responses or the development of permanent antibiotic allergies, ending a researcher's career in this field.

-

Operational Default: Handle as Occupational Exposure Band (OEB) 4 until validated otherwise.

Risk Assessment & Control Banding Logic

Do not rely on standard "lab safety" protocols. Use the following logic to determine your containment strategy.

Caption: Decision logic for selecting containment and PPE based on the physical state of the macrolide derivative.

PPE Selection Matrix

This matrix is designed to prevent cross-contamination and inhalation . Standard N95 masks are insufficient for macrolide powders because they do not guarantee a face seal against fine pharmaceutical dusts.

| Protective Layer | Scenario A: Handling Powders (Weighing, Transferring) | Scenario B: Handling Solutions (Pipetting, HPLC Prep) | Scientific Rationale |

| Respiratory | PAPR (Powered Air Purifying Respirator) or P100 Half-Mask. | Surgical Mask (if in BSC) or N95. | Macrolides are sensitizers. P100 filters 99.97% of particles; N95 allows 5% leakage, which is too high for sensitizers. |

| Hand Protection | Double Gloving (Nitrile). Inner: 4 mil (High dexterity) Outer: 5-8 mil (Long cuff). | Single Gloving (Nitrile). Minimum 4 mil thickness. | Outer glove is sacrificial. Remove immediately if contaminated.[1][2][3][4] Latex is avoided due to solvent permeability often used with this compound. |

| Body Protection | Tyvek® Lab Coat (Disposable, elastic cuffs) or Coverall. | Standard Cotton Lab Coat (Must be laundered professionally, never at home). | Cotton weaves trap powder, which can then aerosolize later in "clean" areas (e.g., offices). Tyvek is non-porous. |

| Eye Protection | Indirect Vent Goggles or PAPR Face Shield. | Safety Glasses with Side Shields.[1][5] | Prevents ocular absorption and dust entry into tear ducts. |

Operational Protocol: The "Clean-Dirty" Workflow

The most critical moment for safety is not during the experiment, but after it, during de-gowning. This is when powders trapped on PPE are most likely to be inhaled.

Phase 1: Preparation (Donning)

-

Inspect: Check nitrile gloves for pinholes by inflating them with air.

-

Layering: Tuck the inner glove under the lab coat cuff. Pull the outer glove over the lab coat cuff. This creates a "shingle effect" that prevents powder from touching wrists.

Phase 2: Execution (Handling)

-

Static Control: Macrolide powders are often static-charged. Use an anti-static gun or ionizer bar during weighing to prevent "flying" powder.

-

Solvent Choice: When dissolving 19-Deformyl-5-O-desosaminyl tylonide, add solvent slowly down the side of the vessel to avoid displacing air (and dust) upwards.

Phase 3: De-Gowning (Doffing) - CRITICAL

Follow this exact sequence to ensure self-validation of safety.

Caption: Sequential de-gowning protocol designed to minimize secondary aerosolization of antibiotic residues.

Waste Disposal & Decontamination

Never dispose of macrolides down the drain. This contributes to environmental antibiotic resistance.

-

Solid Waste: Collect all contaminated consumables (gloves, weigh boats, Tyvek) in a dedicated yellow biohazard/chemical burn bin .

-

Liquid Waste: Collect in a container labeled "Macrolide Antibiotic Waste - High BTU."

-

Destruction Method: The only validated disposal method is High-Temperature Incineration (>1000°C).

-

Spill Cleanup:

-

Do not dry sweep.[4]

-

Cover spill with paper towels soaked in 10% Bleach (Sodium Hypochlorite) or 0.1M NaOH . Macrolides are sensitive to acid/base hydrolysis, which helps deactivate the molecule before cleaning.

-

Wipe up and incinerate.

-

References

-

European Chemicals Agency (ECHA). (2023). Registration Dossier: Tylosin Tartrate (Related Macrolide Class). Retrieved from [Link]

- Naumann, B. D., et al. (1996). Performance-Based Exposure Control Limits for Pharmaceutical Active Ingredients. American Industrial Hygiene Association Journal.

-

Occupational Safety and Health Administration (OSHA). (2011). Safe Work Practices in Pharmaceutical Manufacturing. Retrieved from [Link]

Sources

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.